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Compound of Interest

Compound Name:
2-(3-

Bromophenyl)benzo[D]thiazole

Cat. No.: B024853 Get Quote

Technical Guide: 2-(3-
Bromophenyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-
Bromophenyl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry.

This document outlines its chemical identity, synthesis, and key physicochemical properties,

and discusses its potential biological activities based on the broader class of benzothiazole

derivatives.

Chemical Identity and Structure
2-(3-Bromophenyl)benzo[d]thiazole is an aromatic heterocyclic compound featuring a

benzothiazole core substituted with a 3-bromophenyl group at the 2-position.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 2-(3-Bromophenyl)-1,3-benzothiazole

Synonyms Benzothiazole, 2-(3-bromophenyl)-

CAS Number 19654-14-9[1][2]

Molecular Formula C₁₃H₈BrNS[1]

Molecular Weight 290.18 g/mol [1]

SMILES Brc1cccc(c1)c2nc3ccccc3s2

Chemical Structure:

Physicochemical and Spectral Data
While specific experimental data for 2-(3-Bromophenyl)benzo[d]thiazole is not readily

available in the cited literature, data for the closely related isomer, 2-(4-

Bromophenyl)benzo[d]thiazole, provides an estimation of expected properties.

Table 2: Physicochemical Properties of 2-(4-Bromophenyl)benzo[d]thiazole

Property Value Reference

Melting Point 126–128 °C [3]

Boiling Point 398 °C at 760 mmHg

Appearance White solid [3]

Table 3: Spectral Data Interpretation for 2-(4-Bromophenyl)benzo[d]thiazole
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Spectrum Interpretation Reference

¹H NMR (500 MHz, DMSO-d₆)

δ (ppm) 8.17 (d, 1H, J = 5.0

Hz), 8.09-8.04 (m, 3H), 7.80-

7.78 (m, 2H), 7.57 (t, 1H, J =

5.0 Hz), 7.50 (t, 1H, J = 5.0

Hz)

[3]

¹³C NMR
Expected signals for aromatic

carbons.
[4]

Mass Spectrometry (GC-MS) Available for analysis. [4]

Synthesis and Experimental Protocols
The synthesis of 2-arylbenzothiazoles is commonly achieved through the condensation of 2-

aminothiophenol with a corresponding aryl aldehyde or carboxylic acid. The following protocol

is adapted from a reported synthesis of a similar compound and can be applied for the

preparation of 2-(3-Bromophenyl)benzo[d]thiazole.[3]

General Synthetic Scheme
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Reactants Reaction Conditions

Work-up & Purification

2-Aminothiophenol

Condensation Reaction

3-Bromobenzaldehyde Solvent

e.g., DMSO

Catalyst

e.g., Iodine (optional)

Temperature

e.g., 120 °C

Atmosphere

e.g., Air

Cooling

Precipitation

Addition of water

Filtration

Washing

e.g., with water, ethanol

Crystallization

e.g., from ethanol

2-(3-Bromophenyl)benzo[d]thiazole
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Detailed Experimental Protocol
Reaction Setup: To a solution of 2-aminothiophenol (1.0 mmol) in a suitable solvent such as

dimethyl sulfoxide (DMSO) (5 mL), add 3-bromobenzaldehyde (1.2 mmol).

Reaction Conditions: Heat the reaction mixture at 120 °C and stir for 2-4 hours. The reaction

can be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the

reaction mixture into ice-cold water to precipitate the crude product.

Purification: Filter the precipitate and wash thoroughly with water and then with a small

amount of cold ethanol. The crude product can be further purified by recrystallization from

ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl

acetate/hexane).

Characterization: The purified product should be characterized by standard analytical

techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and

mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling
Pathways
Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of

biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[5][6] The

biological effects are highly dependent on the nature and position of the substituents on the

benzothiazole and the phenyl ring.

Anticancer Activity
Many 2-phenylbenzothiazole derivatives have demonstrated potent and selective anticancer

activity. The proposed mechanisms of action often involve the induction of apoptosis in cancer

cells. One of the key pathways implicated is the activation of the aryl hydrocarbon receptor

(AhR) and subsequent induction of Cytochrome P450 enzymes, particularly CYP1A1. This can

lead to the metabolic activation of the benzothiazole derivative into a reactive species that

binds to cellular macromolecules, including DNA, leading to cell cycle arrest and apoptosis.
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Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties against

a range of bacteria and fungi. The exact mechanism of antimicrobial action is not fully

elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of

the cell membrane integrity. The presence of a halogen, such as bromine, on the phenyl ring
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can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells

and increasing its efficacy.

Conclusion
2-(3-Bromophenyl)benzo[d]thiazole is a compound with significant potential for further

investigation in the field of drug discovery. Its synthesis is straightforward, and based on the

known bioactivities of the benzothiazole scaffold, it is a promising candidate for screening as an

anticancer or antimicrobial agent. Further research is warranted to determine its specific

biological targets and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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